Tianqingganmei
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Magnesium Isoglycyrrhizinate involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to glycyrrhetinic acid. This is achieved through hydrolysis. Glycyrrhetinic acid is then reacted with magnesium chloride under controlled conditions to form Magnesium Isoglycyrrhizinate .
Industrial Production Methods: Industrial production of Magnesium Isoglycyrrhizinate typically involves large-scale extraction of glycyrrhizic acid, followed by its chemical conversion and purification. The process includes steps such as solvent extraction, hydrolysis, and crystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium Isoglycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of glycyrrhetinic acid, which can have different pharmacological properties .
Scientific Research Applications
Magnesium Isoglycyrrhizinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of glycyrrhizic acid derivatives.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is extensively studied for its hepatoprotective effects and potential use in treating liver diseases.
Industry: It is used in the pharmaceutical industry for the development of liver-protective drugs.
Mechanism of Action
Magnesium Isoglycyrrhizinate exerts its effects by targeting multiple molecular pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Liver Protection: It stabilizes liver cell membranes and prevents liver cell damage.
Comparison with Similar Compounds
Glycyrrhizic Acid: The parent compound from which Magnesium Isoglycyrrhizinate is derived.
Glycyrrhetinic Acid: An intermediate in the synthesis of Magnesium Isoglycyrrhizinate.
Ganlixin: Another glycyrrhizic acid derivative with similar hepatoprotective properties.
Uniqueness: Magnesium Isoglycyrrhizinate is unique due to its enhanced solubility and bioavailability compared to other glycyrrhizic acid derivatives. It also has a more potent hepatoprotective effect, making it a preferred choice for treating liver diseases .
Properties
CAS No. |
658701-67-8 |
---|---|
Molecular Formula |
C42H68MgO20 |
Molecular Weight |
917.3 g/mol |
IUPAC Name |
magnesium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;tetrahydrate |
InChI |
InChI=1S/C42H62O16.Mg.4H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;4*1H2/q;+2;;;;/p-2/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-;;;;;/m1...../s1 |
InChI Key |
NZIKWFVGLMNGAH-PUBQWMFISA-L |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.O.O.O.O.[Mg+2] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.O.O.O.O.[Mg+2] |
Origin of Product |
United States |
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